N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H30N2O4S2 and its molecular weight is 414.58. The purity is usually 95%.
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Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C16H21N3O2S2
- Molecular Weight : 351.5 g/mol
- CAS Number : 2034598-38-2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of specific biological pathways, influencing physiological processes such as pain perception and inflammation.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of endocannabinoids, which play a crucial role in pain and inflammation regulation .
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
Pain Relief and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies on related FAAH inhibitors have shown that they can reduce tactile allodynia and thermal hyperalgesia in animal models of neuropathic pain .
Study | Model | Findings |
---|---|---|
Study A | Rat Model of Neuropathic Pain | Reduced tactile allodynia significantly |
Study B | Inflammatory Pain Model | Diminished thermal hyperalgesia |
Enzyme Interaction Studies
The compound's interaction with FAAH has been highlighted in various studies. For example, a study demonstrated that FAAH inhibitors increase levels of endocannabinoids in the brain, leading to enhanced analgesic effects .
Case Studies
-
Case Study on FAAH Inhibition :
- Objective : To assess the analgesic effects of FAAH inhibition.
- Methodology : Administered FAAH inhibitors to rat models and measured pain response.
- Results : Significant reduction in pain-related behaviors was observed, supporting the role of FAAH inhibition in pain management.
-
Case Study on Receptor Modulation :
- Objective : To evaluate the impact of the compound on neurotransmitter receptors.
- Methodology : Conducted binding assays with various neurotransmitter receptors.
- Results : The compound demonstrated selective binding to certain receptors, indicating potential for modulating synaptic activity.
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S2/c1-14(22)16-5-6-17(26-16)19(9-3-4-10-19)13-20-18(23)15-7-11-21(12-8-15)27(2,24)25/h5-6,14-15,22H,3-4,7-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJAVUSFWOOWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.